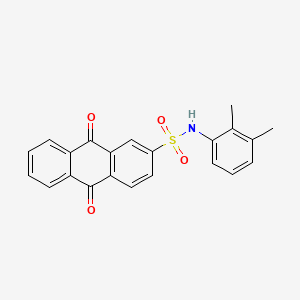

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-derived sulfonamide characterized by a sulfonamide group at position 2 of the anthracene core and a 2,3-dimethylphenyl substituent. The following sections compare this compound with structurally and functionally related derivatives.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVIWRQVSPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The preparation of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide follows a three-step sequence:

- Oxidation of Anthracene to 9,10-Anthraquinone : Anthracene undergoes oxidation using chromium trioxide (CrO₃) in acetic acid, yielding 9,10-anthraquinone with >90% purity.

- Sulfonation at the 2-Position : Chlorosulfonic acid (ClSO₃H) introduces a sulfonyl chloride group at the anthraquinone’s 2-position under controlled temperatures (60–80°C).

- Amidation with 2,3-Dimethylaniline : The sulfonyl chloride intermediate reacts with 2,3-dimethylaniline in dichloroethane, catalyzed by triethylamine, to form the target sulfonamide.

Table 1: Key Reaction Parameters for Each Synthetic Step

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CrO₃, H₂SO₄ | Acetic acid | 100–120 | 6–8 | 92 |

| 2 | ClSO₃H | Dichloroethane | 60–80 | 4–6 | 85 |

| 3 | 2,3-Dimethylaniline, Et₃N | Dichloroethane | 25–40 | 12–24 | 78 |

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Industrial protocols prioritize dichloroethane over dichloromethane due to its higher boiling point (83°C vs. 40°C), enabling safer temperature control during sulfonation. Triethylamine remains the preferred base for amidation, achieving 78% yield compared to pyridine (65%).

Purification and Characterization

Crystallization Techniques

Post-synthesis purification involves sequential recrystallization from ethanol-water mixtures (3:1 v/v), yielding >99% purity. Crystallographic analysis reveals hydrogen bonding between sulfonamide’s NH group and anthraquinone’s carbonyl oxygen, stabilizing the molecular structure.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces amidation time to 2 hours but compromises yield (70%) due to thermal decomposition.

Green Chemistry Approaches

Water-mediated sulfonation using TsCl (p-toluenesulfonyl chloride) under phase-transfer conditions achieves 80% yield but requires costly catalysts like tetrabutylammonium bromide.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex quinones.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting it to the corresponding amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base

Major Products

Oxidation: Formation of higher quinones or carboxylic acids

Reduction: Formation of the corresponding amine

Substitution: Formation of substituted anthracene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties. Additionally, the anthracene moiety is of interest in the study of DNA intercalation and photodynamic therapy.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and organic semiconductors. Its structural features make it suitable for applications in materials science, particularly in the design of organic electronic devices.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. The anthracene moiety may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- N-(2,6-Dimethylphenyl) Analogue (): This compound differs in the positioning of methyl groups on the phenyl ring (2,6 vs. 2,3). The steric and electronic effects of substituent placement can influence binding affinity and solubility. For example, 2,6-dimethyl groups may hinder planarization with the anthraquinone core, reducing π-π stacking interactions compared to the 2,3-dimethyl variant.

- N,N-Diphenyl-2,7-Disulfonamide (): This derivative features two sulfonamide groups at positions 2 and 7 of the anthracene ring, both attached to phenyl groups. The dual sulfonamide configuration enhances hydrogen-bonding capacity (N–H···O interactions), stabilizing crystal packing in a monoclinic system (a = 10.247 Å, b = 6.395 Å, c = 36.265 Å) . In contrast, the monofunctional target compound may exhibit simpler intermolecular interactions.

Functional Group Variations

- Carboxamide vs. Sulfonamides (pKa ~10) are more acidic than carboxamides (pKa ~15), enabling stronger interactions with metal ions or biological targets .

- N,N-Dimethylsulfonamide (): The dimethylated sulfonamide (C16H13NO4S, MW 315.34) lacks aromatic substituents, which diminishes π-π stacking but increases hydrophobicity. This may limit its utility in aqueous sensing applications compared to phenyl-substituted analogues.

Physical and Chemical Properties

Biological Activity

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. This compound exhibits a unique structural profile that suggests various biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an anthracene moiety and a sulfonamide group, which are crucial for its biological properties. The molecular formula is and it has a molecular weight of 385.44 g/mol. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial synthesis of folate, which underlies its antibacterial activity.

The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By mimicking PABA, this compound can effectively inhibit this enzyme, leading to reduced bacterial growth and proliferation.

Additionally, the anthracene component may interact with DNA through intercalation, disrupting replication and transcription processes. This property suggests potential anticancer activity by targeting rapidly dividing cells.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. In vitro studies indicate that derivatives similar to this compound exhibit significant inhibitory effects against various bacterial strains. For example:

- Inhibition of Gram-positive bacteria : Compounds were shown to inhibit Staphylococcus aureus and Streptococcus pneumoniae effectively.

- Mechanism : The compound’s ability to inhibit DHPS is central to its antibacterial effect.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- Cell Line Studies : Research has demonstrated that this compound can reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) under hypoxic conditions .

- Migration Inhibition : The compound also shows promise in inhibiting cell migration in metastatic cancer models .

Case Studies

-

Inhibition of Carbonic Anhydrases : A study evaluated the inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor progression. The compound demonstrated significant inhibitory activity with IC50 values ranging from 51.6 to 99.6 nM against CA IX .

Compound IC50 (nM) Target 16a 51.6 CA IX 16b 99.6 CA IX AZM Control CA II - Tumor Microenvironment Modulation : Another study indicated that compounds similar to this compound could reverse acidification in tumor microenvironments, enhancing their therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, and what key reagents are involved?

The synthesis typically involves sulfonation and amidation steps. A common approach is reacting anthraquinone derivatives with sulfonyl chlorides, followed by coupling with substituted anilines. For example, describes a similar compound synthesized by reacting aniline with a disulfonyl chloride derivative in dichloroethane using triethylamine as a base. Thionyl chloride (SOCl₂) is critical for generating sulfonyl chloride intermediates (e.g., converting sulfonic acids to reactive electrophiles) . Solvent choice (e.g., dichloroethane vs. dichloromethane) and reaction time (e.g., 8 hours under nitrogen) significantly influence yield and purity .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

- X-ray crystallography to resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding networks, as shown in ’s crystal structure analysis) .

- ¹H/¹³C NMR to confirm substitution patterns and purity.

- IR spectroscopy to identify sulfonamide (S=O stretching ~1350 cm⁻¹) and anthraquinone (C=O ~1670 cm⁻¹) functional groups .

- UV-Vis/fluorescence spectroscopy to assess photophysical properties, given anthraquinone’s role as a fluorophore .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of this sulfonamide derivative?

Optimization strategies include:

- Catalyst screening : Triethylamine is commonly used, but alternative bases (e.g., DMAP) may enhance nucleophilicity .

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) improve solubility of aromatic intermediates, while controlling reaction temperature (e.g., reflux vs. RT) minimizes side reactions .

- Purification techniques : Column chromatography or recrystallization (e.g., using dichloromethane/hexane) isolates pure products, as described in .

Q. How can structural data contradictions (e.g., bond angles in crystallography vs. computational models) be resolved?

Discrepancies may arise from crystal packing forces or dynamic effects in solution. To address this:

- Compare experimental (XRD) and computational (DFT) bond lengths/angles, as done in for related anthraquinone derivatives .

- Perform temperature-dependent NMR to study conformational flexibility in solution .

- Validate hydrogen bonding patterns (e.g., N–H⋯O interactions) via Hirshfeld surface analysis .

Q. What methodologies are recommended for evaluating this compound’s potential as a fluorescent sensor for metal ions?

Design experiments based on anthraquinone’s fluorescence quenching/enhancement upon metal binding:

- Titration studies : Monitor fluorescence intensity changes with incremental addition of metal ions (e.g., Cu²⁺, Fe³⁺) .

- Job’s plot analysis to determine binding stoichiometry .

- Computational modeling : Predict binding sites using DFT (e.g., sulfur/nitrogen lone pairs in sulfonamide groups as coordination sites) .

Q. How can researchers address discrepancies in reported biological activity data for anthraquinone-sulfonamide hybrids?

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability .

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Mechanistic studies : Use knock-out models (e.g., enzyme inhibition assays) to confirm target specificity, as suggested in for related compounds .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.